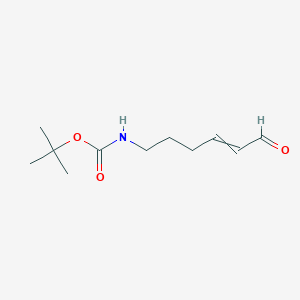silane CAS No. 910805-99-1](/img/structure/B12602156.png)
[3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane: is an organosilicon compound that features a unique combination of aromatic and alkyne groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane typically involves the following steps:
-
Sonogashira Coupling Reaction: : This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
-
Silylation: : The resulting alkyne is then subjected to silylation using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine. This step introduces the trimethylsilyl group to the alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) is used as a building block for the construction of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
Research into the medicinal applications of this compound includes its use in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry
In materials science, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique combination of aromatic and alkyne groups.
作用機序
The mechanism by which 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-3-phenylprop-1-yn-1-ylsilane): Similar structure but with a different substitution pattern on the aromatic ring.
3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane): Similar structure but with a different silyl group.
Uniqueness
The unique combination of the 2,4-dimethoxyphenyl group and the trimethylsilyl group in 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) provides distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
910805-99-1 |
|---|---|
分子式 |
C20H24O2Si |
分子量 |
324.5 g/mol |
IUPAC名 |
[3-(2,4-dimethoxyphenyl)-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C20H24O2Si/c1-21-17-11-12-19(20(15-17)22-2)18(13-14-23(3,4)5)16-9-7-6-8-10-16/h6-12,15,18H,1-5H3 |
InChIキー |
VXYMLUBOJBBAPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(C#C[Si](C)(C)C)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


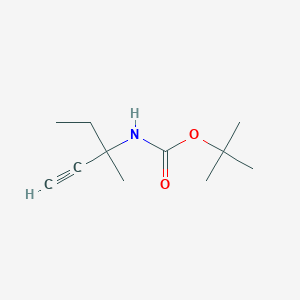
![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
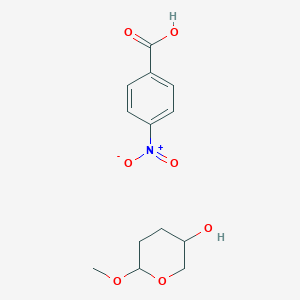
silane](/img/structure/B12602111.png)
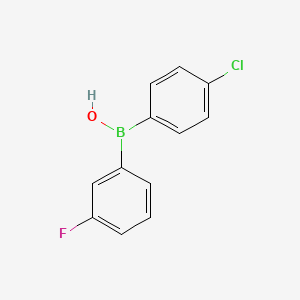
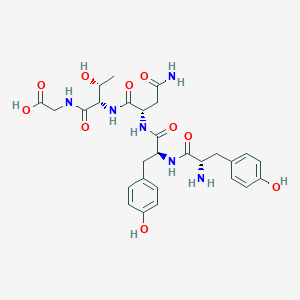
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
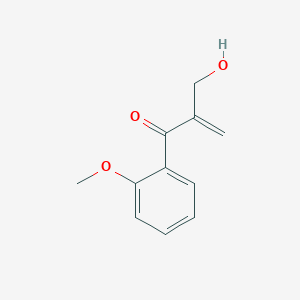
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
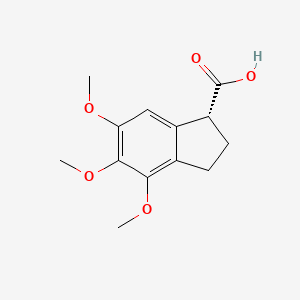
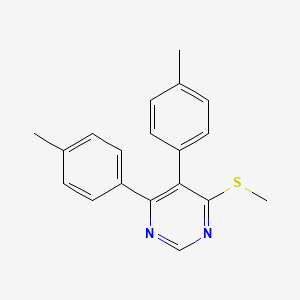
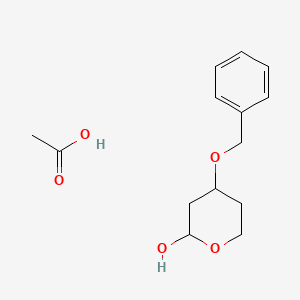
stannane](/img/structure/B12602153.png)
